5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid

Catalog No.
S14821876
CAS No.
180386-83-8
M.F
C20H15NO7
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzo...

CAS Number

180386-83-8

Product Name

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid

IUPAC Name

5-(6,7-dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid

Molecular Formula

C20H15NO7

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C20H15NO7/c1-25-14-7-10-5-6-21-17(12(10)8-15(14)26-2)18(22)11-3-4-13-19(28-9-27-13)16(11)20(23)24/h3-8H,9H2,1-2H3,(H,23,24)

InChI Key

RIRBRHSYPZRZKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=C(C4=C(C=C3)OCO4)C(=O)O)OC

Fumaflorine is a natural product found in Fumaria densiflora with data available.

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid is a complex organic compound characterized by its unique structural features, which include a benzodioxole moiety and an isoquinoline derivative. The compound has significant potential in various fields of research, particularly in medicinal chemistry. Its molecular formula is C20H19N1O5, and it possesses a molecular weight of approximately 367.37 g/mol.

The structure of this compound integrates multiple functional groups, which may contribute to its reactivity and biological activity. The presence of methoxy groups on the isoquinoline ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The chemical reactivity of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can be explored through various reactions typical of carboxylic acids and isoquinoline derivatives. Common reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides via reaction with amines.
  • Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

These reactions enable the synthesis of derivatives that may exhibit altered biological activities or improved solubility profiles.

Preliminary studies suggest that 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid exhibits notable biological activities. Isoquinoline derivatives are often associated with various pharmacological effects, including:

  • Antimicrobial activity: Potential effectiveness against bacterial and fungal pathogens.
  • Anticancer properties: Some isoquinolines have shown promise in inhibiting tumor growth in vitro.
  • Neuroprotective effects: Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress.

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can be achieved through several synthetic pathways:

  • Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives and benzodioxole precursors.
  • Reactions:
    • Carbonylation: Involves the introduction of the carbonyl group using reagents such as carbon monoxide in the presence of transition metal catalysts.
    • Coupling Reactions: Utilize coupling agents to link the isoquinoline and benzodioxole components effectively.
  • Purification: The final product can be purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Biology: In studies investigating enzyme inhibition or receptor binding.
  • Material Science: Its unique structure may find applications in designing novel materials with specific electronic or optical properties.

Interaction studies involving 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid focus on its binding affinities and interactions with biological macromolecules:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes relevant to disease pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
6-Amino-1-(benzo[1,3]dioxole-5-carbonyl)-7-hydroxyisoquinoline-3-carboxylic acidHydroxy group on isoquinolineAnticancer activity
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dihydroxyisoquinolineDihydroxy substitutionAntimicrobial properties
6-MethoxyisoquinolineMethoxy substitutionNeuroprotective effects

Uniqueness

The uniqueness of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid lies in its specific combination of methoxy groups and carboxylic acid functionality within a fused ring system. This structural arrangement may enhance its bioactivity compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

381.08485182 g/mol

Monoisotopic Mass

381.08485182 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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